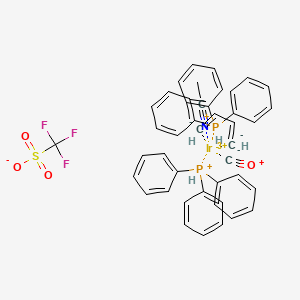
1-(2-Bromooxazol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromooxazol-5-yl)-N-methylmethanamine, with the chemical formula C4H4BrNO2, is a heterocyclic compound. It features an oxazole ring (a five-membered ring containing oxygen and nitrogen) substituted with a bromine atom and a methyl group. This compound has applications in various fields due to its unique structure and reactivity.
Vorbereitungsmethoden
There are several synthetic routes to prepare 1-(2-Bromooxazol-5-yl)-N-methylmethanamine:
Direct Bromination: One method involves brominating 5-aminooxazole with bromine or a brominating agent. The reaction typically occurs at room temperature or under mild heating conditions.
Substitution Reaction: Another approach is to react 5-aminooxazole with a suitable alkyl bromide (such as methyl bromide) to introduce the methyl group. This substitution reaction can be catalyzed by a base.
Industrial Production: While industrial-scale production methods may vary, the direct bromination or substitution reactions are commonly employed.
Analyse Chemischer Reaktionen
1-(2-Bromooxazol-5-yl)-N-methylmethanamine participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).
Reduction: Reduction of the oxazole ring can yield the corresponding amine.
Oxidation: Oxidation of the methyl group can lead to the corresponding carboxylic acid or other functional groups.
Common Reagents: Reagents like sodium hydroxide (NaOH), hydrogen peroxide (HO), and reducing agents are often used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromooxazol-5-yl)-N-methylmethanamine finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.
Biological Studies: Researchers use it to probe biological pathways or study enzyme inhibition.
Industry: It could be employed in the synthesis of other compounds or materials.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with similar heterocyclic structures (such as other oxazoles or brominated derivatives) can be compared to highlight its distinct features.
Eigenschaften
Molekularformel |
C5H7BrN2O |
|---|---|
Molekulargewicht |
191.03 g/mol |
IUPAC-Name |
1-(2-bromo-1,3-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 |
InChI-Schlüssel |
CXAXPRSWUOICHX-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN=C(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
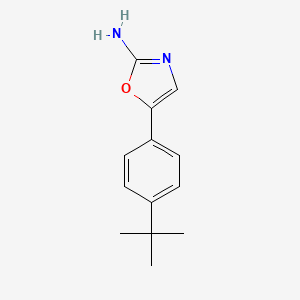

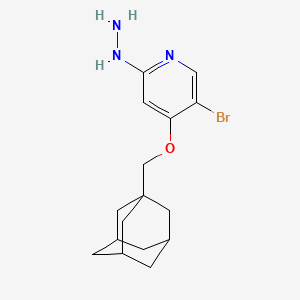
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
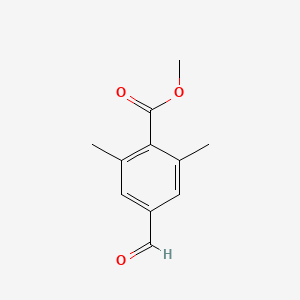
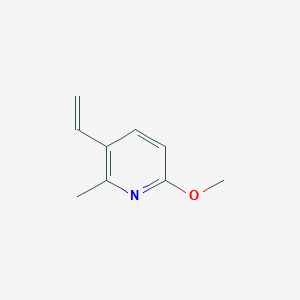
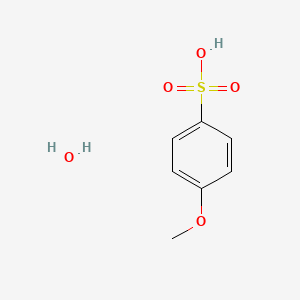
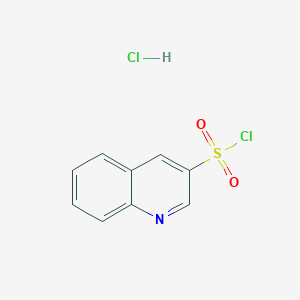

![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)


